2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (PBD) is a small organic molecule frequently employed in scientific research, particularly in the field of organic electronics. It's classified as an electron-transporting material due to its electronic structure, which allows it to efficiently transport electrons. [] PBD's role in research stems from its ability to facilitate the movement of electrons within devices like organic light-emitting diodes (OLEDs), thus contributing to their performance. []
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole is a compound with significant relevance in the field of organic electronics. It is primarily recognized for its role as a hole-blocking material in multilayer polymer light-emitting diodes (OLEDs) and as an additive in nonvolatile memory devices. The compound has a molecular formula of and a molecular weight of approximately 354.44 g/mol. Its systematic name reflects its complex structure, which includes biphenyl and tert-butyl substituents.
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds featuring nitrogen and oxygen atoms. This particular compound is classified as an organic fluorescent molecule due to its ability to emit light upon excitation.
The synthesis of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole can be achieved through various methods involving the reaction of appropriate precursors under controlled conditions. One common approach includes the condensation reaction between hydrazine derivatives and carboxylic acids or their derivatives.
The molecular structure of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole features a central oxadiazole ring flanked by two phenyl groups. The tert-butyl group enhances the solubility and stability of the compound.
2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole participates in various chemical reactions typical for oxadiazoles. These include:
The stability of this compound under standard laboratory conditions allows it to be used effectively in electronic applications without significant degradation.
In electronic applications such as OLEDs, 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole acts as a hole-blocking layer. The mechanism involves:
Studies indicate that incorporating this compound into OLED structures can significantly improve performance metrics such as brightness and efficiency .
The primary applications of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole include:
The emergence of 2-(4-Biphenylyl)-5-(4-tert-butylphenyl)-1,3,4-oxadiazole (commonly designated as Butyl-PBD) as a functional material traces back to foundational research in organic electronics during the late 20th century. Following Tang and Van Slyke's pioneering work on bilayer organic light-emitting devices (OLEDs) in 1987, researchers sought electron-transport materials capable of balancing charge injection in thin-film devices. Butyl-PBD gained prominence as an efficient electron-transport and hole-blocking material, addressing the critical imbalance where hole mobility typically exceeds electron mobility by orders of magnitude in organic semiconductors [5]. Early investigations revealed its exceptional electron-transport properties (electron mobility ≈ 10⁻³ cm²/V·s) and thermal stability, making it suitable for vacuum-deposited multilayer OLED architectures [7].
By the early 2000s, Butyl-PBD had transitioned from a research curiosity to a critical component in prototype OLED devices. Its incorporation between the hole-injecting layer (e.g., copper phthalocyanine - CuPc) and hole-transporting layer (e.g., NPB - N,N′-di(1-naphthyl)-N,N′-diphenyl-(1,1′-biphenyl)-4,4′-diamine) demonstrated a remarkable 48% enhancement in electroluminescent efficiency compared to non-PBD devices [5]. This breakthrough established Butyl-PBD as a versatile material for manipulating charge carrier dynamics. Beyond OLEDs, its application space expanded into organic photovoltaic cells, where it contributed to improved energy conversion efficiency by facilitating electron transport and reducing recombination losses [1]. Concurrently, researchers exploited its fluorescence properties (λex = 305 nm, λem = 364 nm in ethanol) for developing environmental sensors capable of detecting pollutants through fluorescence quenching or enhancement mechanisms [1] [2].
Table 1: Fundamental Molecular Properties of Butyl-PBD
Property | Value | Measurement Context | Source |
---|---|---|---|
CAS Registry Number | 15082-28-7 | Chemical Identification | [1] [4] |
Molecular Formula | C₂₄H₂₂N₂O | Elemental Composition | [1] [2] |
Molecular Weight | 354.44 g/mol | Mass Spectrometry | [1] [4] |
Melting Point | 136 - 138 °C | Lit. Reference | [1] |
Fluorescence | λex 305 nm; λem 364 nm | In ethanol | [2] |
Purity Specifications | ≥95% (HPLC) to ≥99% | Commercial Grades | [1] [2] |
The electronic and morphological properties of Butyl-PBD derive directly from its deliberate molecular architecture. The central 1,3,4-oxadiazole heterocycle serves as a conjugated, electron-deficient core characterized by a high electron affinity. This planar, aromatic five-membered ring features two nitrogen atoms within its structure, creating a robust electron-accepting moiety. Quantum chemical calculations reveal significant electron density localization on the nitrogen and oxygen atoms, facilitating efficient electron injection from cathodes like aluminum while presenting a substantial energy barrier to hole injection (HOMO ≈ -6.3 eV) [5] [7]. This intrinsic asymmetry enables Butyl-PBD to function as an effective electron-transport/hole-blocking layer (ETL/HBL), confining holes and excitons within adjacent emissive layers like tris(8-hydroxyquinolinato)aluminum (Alq₃) [5].
The biphenyl substituent at the 2-position extends conjugation, enhancing electron delocalization and molecular rigidity. This contributes to thermal stability (evidenced by a melting point of 136-138°C) and facilitates crystalline packing in thin films, beneficial for electron mobility [1] [4]. Crucially, the tert-butyl group para-substituted on the opposing phenyl ring at the 5-position introduces steric bulk without electronic conjugation disruption. This moiety serves dual functions:
Table 2: Impact of Butyl-PBD Structural Features on Device Performance
Structural Element | Functional Role | Device Impact |
---|---|---|
1,3,4-Oxadiazole Core | Electron-Deficient Heterocycle | High electron affinity enables efficient electron transport; Deep HOMO level (~ -6.3 eV) blocks holes [5] [7] |
Biphenyl Group (C6H5-C6H4-) | Conjugation Extension | Enhances electron delocalization and thermal stability; Promotes crystalline ordering for higher mobility [4] |
tert-Butyl Group ((CH3)3C-) | Sterically Bulky Substituent | Disrupts close packing, improving film morphology; Enhances solubility in processing solvents [5] |
The synergistic interplay between these structural elements underpins Butyl-PBD's versatility. For instance, in multilayer polymer light-emitting diodes, inserting a thin (1-5 nm) Butyl-PBD layer between poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) and poly(9-vinylcarbazole) (PVK) layers significantly enhances device efficiency by blocking excessive holes while efficiently transporting electrons. Similarly, in bistable nonvolatile memory devices based on polyurethane (PU), dispersing Butyl-PBD increases the ON/OFF current ratio by two orders of magnitude and extends retention periods beyond five hours due to charge trapping at the oxadiazole sites [2]. Recent innovations include its use in gamma-irradiated chitosan composites (CHPBD), where covalent crosslinking via PBD creates films with tunable refractive indices (1.72–1.94) and enhanced photoluminescence, opening avenues for flexible optoelectronic substrates [8]. These diverse applications stem fundamentally from the molecule's engineered structure—a testament to rational design in organic semiconductor development.
Table 3: Key Applications and Performance Metrics of Butyl-PBD
Application | Device Structure/Configuration | Performance Enhancement | Source |
---|---|---|---|
OLED Hole-Blocking Layer | ITO/CuPc(15nm)/PBD(1nm)/NPB(40nm)/Alq₃(60nm)/LiF/Al | 48% increase in max. EL efficiency vs. non-PBD device | [5] |
Resistive Memory Device | ITO/PU:PBD Blend/Al | ON/OFF ratio ↑ by 100x; Retention >5 hours | [2] |
Blue OLED Component | ITO/DTFD/PBD/Alq₃/LiF/Al | Luminance: 400 Cd/m²; Turn-on Voltage: 4 V | |
Polymer Composite | Gamma-irradiated Chitosan-PBD (CHPBD) Films | Refractive Index: 1.72–1.94; Enhanced PL intensity | [8] |
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